molecular formula C18H13Cl2N3O2S B10865983 N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10865983
M. Wt: 406.3 g/mol
InChI Key: APILHKIXZWBBAX-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3O2S and its molecular weight is 406.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C18H13Cl2N3O2S
  • Molecular Weight: 396.28 g/mol

This compound features a dichlorophenyl moiety and a pyrimidine derivative, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Receptor Binding: The compound may exhibit selective binding to sigma receptors, which are implicated in several neurological processes and pain modulation .
  • Enzyme Inhibition: Similar compounds have shown inhibitory effects on specific enzymes involved in cancer cell proliferation and survival pathways .
  • Antioxidant Activity: The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrimidine derivatives. For instance:

  • Cell Proliferation Inhibition: Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) through apoptosis induction and cell cycle arrest .
  • Mechanistic Insights: The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt pathway.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • In vitro Studies: Compounds structurally related to this compound have demonstrated significant antibacterial effects against various strains of bacteria, indicating potential as antibiotic agents .

Case Studies

  • Study on Anticancer Effects:
    • A study evaluating the effects of pyrimidine derivatives on A431 cells showed that treatment resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by increased caspase activity and DNA fragmentation assays.
  • Sigma Receptor Interaction:
    • Research conducted on related compounds indicated high affinity for sigma receptors, suggesting that these interactions could be leveraged for developing analgesic drugs with fewer side effects compared to traditional opioids .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A431 cell proliferation
AntimicrobialSignificant activity against bacterial strains
Sigma Receptor BindingHigh affinity for sigma receptors
AntioxidantPotential reduction in oxidative stress

Properties

Molecular Formula

C18H13Cl2N3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13Cl2N3O2S/c19-12-6-13(20)8-14(7-12)21-17(25)10-26-18-22-15(9-16(24)23-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,23,24)

InChI Key

APILHKIXZWBBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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